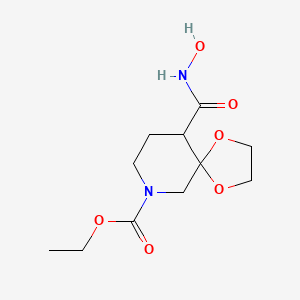

Ethyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate

Descripción

Ethyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate is a spirocyclic compound featuring a 1,4-dioxa-7-azaspiro[4.5]decane core modified with an ethyl ester and a hydroxyamino carbonyl group. Its CAS number is 85118-31-6, and it has a molecular formula of C₁₂H₁₈N₂O₆ (derived from analogous structures in ). The compound’s density is reported as 1.38 g/cm³, and it is primarily used in industrial and scientific research contexts .

Propiedades

Número CAS |

85118-31-6 |

|---|---|

Fórmula molecular |

C11H18N2O6 |

Peso molecular |

274.27 g/mol |

Nombre IUPAC |

ethyl 6-(hydroxycarbamoyl)-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate |

InChI |

InChI=1S/C11H18N2O6/c1-2-17-10(15)13-4-3-8(9(14)12-16)11(7-13)18-5-6-19-11/h8,16H,2-7H2,1H3,(H,12,14) |

Clave InChI |

JHTKPBKBAXEUPX-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)N1CCC(C2(C1)OCCO2)C(=O)NO |

Origen del producto |

United States |

Métodos De Preparación

Core Reaction Mechanisms

The spirocyclic backbone of Ethyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate is typically constructed via cyclopropanation. Patent CN103687489A outlines a three-step process:

-

Oxidation of Proline Derivatives : (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is oxidized using TEMPO and NaClO to form a ketone intermediate.

-

Alkene Formation : The ketone undergoes a Wittig reaction with alkylene agents (e.g., Tebbe or Lombardo reagents) to yield a substituted alkene.

-

Cyclopropanation : Dihalo carbenes generated from trihaloacetate salts (e.g., Cl₃CCO₂Na) react with the alkene under phase-transfer catalysis (e.g., Bu₄NBr) to form dihalogenated cyclopropane intermediates.

Reductive hydrodehalogenation using single-electron transfer conditions (e.g., Zn/Cu couple) finalizes the spirocyclic structure.

Key Reagents and Conditions

Table 1 summarizes critical parameters for cyclopropanation:

| Parameter | Optimal Range | Source |

|---|---|---|

| Temperature | 20–200°C | |

| Reaction Time | 1–48 hours | |

| Catalyst | Bu₄NBr, Et₃BnNBr | |

| Solvent | Isopropyl acetate, DMF | |

| Yield | 70–85% |

Phase-transfer catalysts enhance dihalo carbene reactivity by stabilizing intermediates, while polar aprotic solvents improve alkene solubility.

Stepwise Preparation Protocols

Oxidation and Alkylation

A scaled-up synthesis from PMC10683028 involves:

-

TEMPO-Mediated Oxidation :

-

Wittig Reaction :

Cyclopropanation and Hydrodehalogenation

The patent CN103687489A details:

-

Dihalo Carbene Generation :

-

Radical Reduction :

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

Oxidation and Cyclization (Scheme 1)

The synthesis begins with the oxidation of n-butyl acrylate to form a diol using potassium permanganate (KMnO₄) and TEBAC in acetone . This diol undergoes cyclization with carbonyl compounds (e.g., benzaldehyde, benzophenone) under Dean-Stark conditions to form spirocyclic intermediates .

| Reaction Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Oxidation of n-butyl acrylate | KMnO₄ (1.2 equiv.), TEBAC (1.2 equiv.) | Acetone, r.t. (3h) → 0°C (30min) → r.t. (1h) | Formation of diol (14) |

| Cyclization with carbonyl | Carbonyl compound (0.75 equiv.), pTSA (cat.) | Dry toluene, Dean-Stark trap, N₂, reflux (6–24h) | Spirocyclic intermediates (15–18) |

Activation with Ethyl Chloroformate (Scheme 6)

The acid group is activated via reaction with ethyl chloroformate to generate a mixed anhydride, which reacts with hydroxylamine to form hydroxamic acids .

| Reaction Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Anhydride formation | Ethyl chloroformate (1.2 equiv.) | DCM, dry, N₂, 0°C, 1h | Mixed anhydride intermediate |

| Hydroxylamine addition | K⁺-NHOH (2 equiv.) | Ethanol, 0°C, 10 min | Hydroxamate 8 (31% yield) |

Esterification and Hydroxylamine Conversion (Scheme 7)

Benzotriazole-5-carboxylic acid is esterified with ethyl chloroformate and subsequently converted to the hydroxamate via sodium hydroxamide .

| Reaction Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Esterification | SOCl₂ (1 mL), EtOH, r.t., overnight | – | Ester intermediate |

| Hydroxylamine treatment | NaOH (8 equiv.) in 50% aq. hydroxylamine (42 equiv.) | – | Hydroxamate 9 |

Coupling Reactions (Schemes 9 and 10)

Benzyl alcohols are converted to chlorides and coupled with benzylpiperidine using EDC/HOBt reagents, followed by hydroxylamine conversion .

| Reaction Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Chloride formation | SOCl₂ (1.2 equiv.), DMF, dry DCM, 0°C, 2h | – | Benzyl chlorides (42, 43) |

| Coupling with benzylpiperidine | 4-Benzylpiperidine (1.1 equiv.), K₂CO₃ (1.5 equiv.), DMSO, r.t. to 60°C, 6h | – | Intermediates 44, 45 |

| Hydroxylamine conversion | Aqueous hydroxylamine (30 equiv.), EtOH, r.t., overnight | – | Hydroxamates 10a, 11a |

Reaction Conditions and Mechanisms

The synthesis leverages hydroxylamine as a key reagent for forming hydroxamic acids, which are critical for biological activity. For example, in Scheme 6, hydroxylamine reacts with a mixed anhydride to yield the hydroxamate group, a step central to the compound’s structure .

Key mechanistic insights :

-

Cyclization : Dean-Stark traps remove water during cyclization, ensuring efficient ring formation.

-

Anhydride activation : Ethyl chloroformate facilitates rapid acylation, enhancing hydroxylamine’s nucleophilic attack.

-

Coupling efficiency : EDC/HOBt reagents improve coupling yields in amide bond formation .

Biological Relevance of Reactions

The hydroxylamine group introduced during synthesis is critical for the compound’s HDAC inhibitory activity . Docking studies reveal coordination of the Zn²⁺ ion in HDAC enzymes, facilitated by the hydroxamate’s chelating properties . Structural analogs (e.g., compounds with phenyl rings) show enhanced binding via π-π interactions with enzyme residues .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds with spirocyclic structures, like ethyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate, may exhibit significant anticancer properties. The structural characteristics of such compounds allow for interaction with biological targets involved in cancer cell proliferation and survival pathways. Studies have shown that modifications in the spiro structure can enhance potency against various cancer cell lines.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. The presence of the hydroxyamino group is believed to contribute to its effectiveness against a range of bacterial strains. Preliminary studies suggest that derivatives of this compound could serve as potential candidates for developing new antibiotics.

Organic Synthesis

Building Block for Complex Molecules

this compound can function as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it further to create more complex molecules with desired properties. This application is particularly relevant in the synthesis of pharmaceuticals where structural diversity is crucial.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound showed promising results in terms of biological activity. The synthesized derivatives were tested against various cancer cell lines, demonstrating enhanced cytotoxicity compared to the parent compound. This study highlights the potential for further exploration in drug development.

Case Study 2: Antimicrobial Testing

In another investigation, researchers assessed the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that specific derivatives exhibited significant inhibition zones in agar diffusion tests, suggesting that these compounds could be developed into effective antimicrobial agents.

Research Findings

| Property | Finding |

|---|---|

| Anticancer Activity | Potent against multiple cancer cell lines |

| Antimicrobial Activity | Effective against various bacterial strains |

| Synthetic Versatility | Can be modified to create diverse derivatives |

Mecanismo De Acción

The mechanism of action of EINECS 285-685-6 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional uniqueness of Ethyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate is highlighted through comparisons with analogs:

Structural Analogs

Key Differences and Implications

Benzyl esters (e.g., ) introduce bulkier aromatic groups, which may sterically hinder interactions with biological targets.

Hydroxyamino Carbonyl Group: This group is absent in simpler analogs like Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate .

Ring System and Pharmacological Activity :

- The 1,4-dioxa-7-azaspiro[4.5]decane core is distinct from Aderbasib’s 5-azaspiro[2.5]octane system, which has demonstrated antineoplastic activity .

- 7-Methyl derivatives with benzyl substituents exhibit dopamine agonist activity, highlighting the scaffold’s versatility in drug design .

Synthetic Accessibility :

- Ethyl and methyl analogs are synthesized via esterification of spirocyclic intermediates , while dopamine agonists require alkylation of enamine intermediates .

Actividad Biológica

Ethyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of spiro compounds characterized by a bicyclic structure that includes both dioxane and azaspiro components. Its molecular formula is , and it features a hydroxyamino group that may contribute to its biological activity.

Biological Activity

The biological activity of this compound has not been extensively documented; however, related compounds within the spirocyclic family have shown promising pharmacological properties:

- Receptor Binding : Compounds with similar structures have been investigated for their affinity towards sigma receptors, which are implicated in various neurological processes. For instance, derivatives like 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane exhibited high affinity for σ1 receptors .

- Antitumor Activity : In vivo studies using radiolabeled derivatives have indicated potential applications in tumor imaging, suggesting that similar spiro compounds may possess antitumor properties .

- Cytotoxicity Studies : Preliminary cytotoxicity studies on related azaspiro compounds indicate that they may exhibit selective toxicity towards certain cancer cell lines.

Case Study 1: Sigma Receptor Affinity

A study evaluated a series of piperidine derivatives for their binding affinity to sigma receptors. The findings demonstrated that modifications in the spiro structure significantly influenced receptor selectivity and affinity, indicating that this compound may have similar potential .

Case Study 2: Antitumor Imaging

In a separate study involving small animal PET imaging, a closely related compound was used to visualize tumor accumulation in xenograft models. The results showed specific binding to tumor sites, highlighting the potential utility of spirocyclic compounds in cancer diagnostics .

Summary of Findings

| Property/Activity | Description |

|---|---|

| Molecular Formula | |

| Receptor Binding | Potential affinity for sigma receptors |

| Antitumor Activity | Promising results in imaging and cytotoxicity |

| Synthesis Methods | Copper-catalyzed reactions; amidation techniques |

Q & A

Q. Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 1.0% mol Rh, 4.0% mol BIPHEPHOS |

| Yield (GC Analysis) | 45% (main product) |

| Byproduct Ratio | 20:3.2:1 (104:105:106) |

How can researchers address challenges in separating diastereomers during spirocyclic compound synthesis?

Advanced Research Question

Diastereomer separation is critical for spirocyclic scaffolds. Evidence from similar syntheses shows:

- Chromatography : Use silica gel with polar eluents (e.g., 80% EtOAc/hexanes), though inseparable mixtures may still occur .

- Chiral Resolutions : Alternative strategies include chiral auxiliaries or enzymatic resolution, though these are not explicitly documented in the provided evidence.

- Crystallization : Selective crystallization under controlled pH/temperature may isolate dominant diastereomers.

Example : In the synthesis of tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate, a 83% yield of an inseparable diastereomeric mixture was reported, highlighting the need for advanced separation techniques .

What spectroscopic techniques confirm the structure of this compound?

Basic Research Question

Characterization relies on:

- GC-MS : Detects molecular ion peaks (e.g., m/z = 240 for ethyl 1-hydroxy-6-oxo-spiro[4.5]decane-7-carboxylate) .

- IR Spectroscopy : Identifies carbonyl (1731 cm⁻¹) and hydroxyl (3467 cm⁻¹) groups .

- NMR :

How can reaction yields be optimized in tandem hydroformylation-aldol reactions for spirocyclic scaffolds?

Advanced Research Question

Key optimization parameters include:

Q. Activity Data :

| Compound | ID₅₀ (µmol/kg) |

|---|---|

| Apomorphine | 0.0348 |

| 4-Indolylmethyl Analogue | 0.095 |

What are the challenges in scaling up spirocyclic compound synthesis for preclinical studies?

Advanced Research Question

Critical issues include:

- Byproduct Formation : Hydroformylation-aldol reactions generate sub-products (e.g., 105 and 106 in a 3.2:1 ratio) requiring stringent purification .

- Catalyst Cost : Rhodium-based catalysts necessitate efficient recycling protocols.

- Diastereomer Control : Scalable chiral separation methods (e.g., simulated moving bed chromatography) are underdeveloped for spirocycles .

How do structural modifications at the 7-position affect the stability of 1,4-dioxa-7-azaspiro[4.5]decane derivatives?

Advanced Research Question

Q. Stability Data :

| Functional Group | Solubility (H₂O) | Stability (pH 7.4) |

|---|---|---|

| Ethyl Ester | Low | Moderate |

| tert-Butyl Carbamate | Very Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.